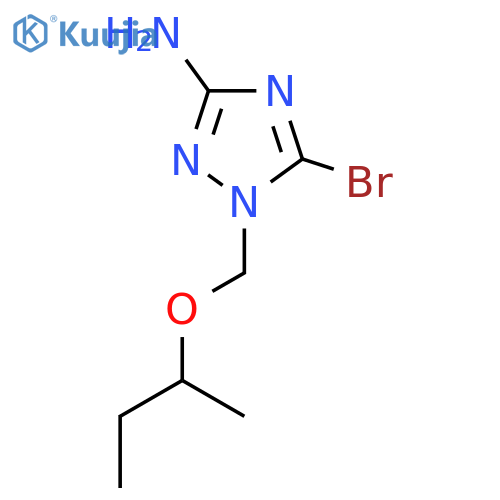Cas no 1865234-67-8 (5-bromo-1-(butan-2-yloxy)methyl-1H-1,2,4-triazol-3-amine)

5-bromo-1-(butan-2-yloxy)methyl-1H-1,2,4-triazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-bromo-1-(butan-2-yloxy)methyl-1H-1,2,4-triazol-3-amine
- EN300-1108261
- 5-bromo-1-[(butan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine
- 1865234-67-8
-
- インチ: 1S/C7H13BrN4O/c1-3-5(2)13-4-12-6(8)10-7(9)11-12/h5H,3-4H2,1-2H3,(H2,9,11)
- InChIKey: GKTTWCFOIDXISM-UHFFFAOYSA-N
- SMILES: BrC1=NC(N)=NN1COC(C)CC
計算された属性
- 精确分子量: 248.02727g/mol
- 同位素质量: 248.02727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 159
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- XLogP3: 1.9
5-bromo-1-(butan-2-yloxy)methyl-1H-1,2,4-triazol-3-amine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1108261-10g |
5-bromo-1-[(butan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
1865234-67-8 | 95% | 10g |
$4852.0 | 2023-10-27 | |
| Enamine | EN300-1108261-2.5g |
5-bromo-1-[(butan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
1865234-67-8 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
| Enamine | EN300-1108261-5.0g |
5-bromo-1-[(butan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
1865234-67-8 | 5g |
$4349.0 | 2023-06-10 | ||
| Enamine | EN300-1108261-0.05g |
5-bromo-1-[(butan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
1865234-67-8 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
| Enamine | EN300-1108261-1.0g |
5-bromo-1-[(butan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
1865234-67-8 | 1g |
$1500.0 | 2023-06-10 | ||
| Enamine | EN300-1108261-0.1g |
5-bromo-1-[(butan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
1865234-67-8 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
| Enamine | EN300-1108261-0.25g |
5-bromo-1-[(butan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
1865234-67-8 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
| Enamine | EN300-1108261-5g |
5-bromo-1-[(butan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
1865234-67-8 | 95% | 5g |
$3273.0 | 2023-10-27 | |
| Enamine | EN300-1108261-10.0g |
5-bromo-1-[(butan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
1865234-67-8 | 10g |
$6450.0 | 2023-06-10 | ||
| Enamine | EN300-1108261-0.5g |
5-bromo-1-[(butan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
1865234-67-8 | 95% | 0.5g |
$1084.0 | 2023-10-27 |
5-bromo-1-(butan-2-yloxy)methyl-1H-1,2,4-triazol-3-amine 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
5-bromo-1-(butan-2-yloxy)methyl-1H-1,2,4-triazol-3-amineに関する追加情報
Introduction to 5-bromo-1-(butan-2-yloxy)methyl-1H-1,2,4-triazol-3-amine (CAS No. 1865234-67-8)
The compound 5-bromo-1-(butan-2-yloxy)methyl-1H-1,2,4-triazol-3-amine, identified by its CAS number 1865234-67-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure featuring a triazole core and a bromo substituent, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The presence of an alkoxy side chain and a methyl group further enhances its versatility, making it a valuable scaffold for developing novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their diverse biological activities. Among these, triazoles have emerged as particularly promising scaffolds due to their stability, ease of functionalization, and favorable pharmacokinetic properties. The compound in question, 5-bromo-1-(butan-2-yloxy)methyl-1H-1,2,4-triazol-3-amine, exemplifies this trend by incorporating structural elements that are known to enhance binding affinity and metabolic stability.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The bromo substituent on the triazole ring allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in medicinal chemistry to introduce aryl or heteroaryl groups. This flexibility makes it an ideal candidate for generating libraries of derivatives with tailored biological activities.
Recent studies have highlighted the importance of triazole derivatives in addressing various therapeutic challenges. For instance, compounds containing the triazole moiety have shown promise in inhibiting enzymes involved in inflammatory pathways, making them relevant for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The specific arrangement of atoms in 5-bromo-1-(butan-2-yloxy)methyl-1H-1,2,4-triazol-3-amine may contribute to its ability to modulate such pathways by interacting with target proteins or enzymes.
The alkoxy side chain present in this compound is another key feature that warrants attention. Alkyl ethers are frequently incorporated into drug molecules due to their ability to improve solubility and bioavailability. In this context, the butan-2-yloxy group may enhance the compound's solubility in both aqueous and organic solvents, facilitating its use in formulation development. Additionally, this side chain could serve as a handle for further chemical modifications, allowing researchers to fine-tune pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
From a synthetic chemistry perspective, the preparation of 5-bromo-1-(butan-2-yloxy)methyl-1H-1,2,4-triazol-3-amine involves multi-step processes that showcase modern synthetic methodologies. The synthesis likely begins with the formation of the triazole ring through cyclocondensation reactions between appropriate precursors. Subsequent steps would involve introducing the bromo substituent and the butan-2-yloxy group through nucleophilic substitution or etherification reactions. These steps highlight the compound's complexity and the sophistication required for its preparation.
The potential applications of this compound extend beyond traditional small-molecule drug discovery. Researchers are increasingly exploring its utility as a building block for peptidomimetics and other biologically active polymers. The triazole core provides a stable platform for linking multiple functional units together while maintaining structural integrity. This makes it an attractive candidate for designing molecules that mimic peptide sequences or other biomolecules involved in critical biological processes.
In conclusion,5-bromo-1-(butan-2-yloxy)methyl-1H-1,2,4-triazol-3-am ine (CAS No. 1865234-67) represents a promising entity in pharmaceutical research due to its unique structural features and potential applications. Its combination of a triazole core, a bromo substituent, and an alkoxy side chain makes it a versatile scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new synthetic strategies and biological insights,this compound is poised to play an increasingly important role in drug discovery efforts worldwide.
1865234-67-8 (5-bromo-1-(butan-2-yloxy)methyl-1H-1,2,4-triazol-3-amine) Related Products
- 1529404-81-6({1-3-(propan-2-yl)phenylcyclopropyl}methanamine)
- 45172-15-4((S)-Ethyl 2,6-diisocyanatohexanoate)
- 1261747-16-3(3-(Difluoromethoxy)-5-hydroxytoluene)
- 1339515-98-8(2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide)
- 2223031-99-8([5-(4-Fluorophenyl)-1,3-thiazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid)
- 2171791-22-1(4-(1-aminopropyl)oxepan-4-ol)
- 2229182-09-4(3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine)
- 2418711-35-8(N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide)
- 2227709-27-3(methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate)
- 1864056-50-7(2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride)




